molecular formula C25H23ClN4O2S B2470189 N-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-60-2

N-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2470189
CAS No.: 476449-60-2
M. Wt: 479
InChI Key: QAOIGJIDBHQRGO-UHFFFAOYSA-N
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Description

N-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C25H23ClN4O2S and its molecular weight is 479. The purity is usually 95%.
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Properties

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4O2S/c1-17-5-3-6-18(13-17)16-33-25-29-28-23(30(25)21-8-4-7-20(26)14-21)15-27-24(31)19-9-11-22(32-2)12-10-19/h3-14H,15-16H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOIGJIDBHQRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound that falls under the category of triazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C24H24ClN5OS
  • Molecular Weight : 498.43 g/mol

The presence of the triazole ring is critical for its biological activity, as it often interacts with biological targets such as enzymes and receptors.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. This compound has shown promising results against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 μg/mL
Pseudomonas aeruginosa25 μg/mL
Klebsiella pneumoniae16 μg/mL

These results indicate that the compound possesses significant antibacterial activity, particularly against Gram-negative bacteria, which are often resistant to many conventional antibiotics .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Studies have reported that triazole derivatives can inhibit fungal growth by disrupting cell membrane integrity and inhibiting ergosterol synthesis.

Fungal Strain MIC
Candida albicans64 μg/mL
Aspergillus niger32 μg/mL

The antifungal efficacy of this compound suggests its potential application in treating fungal infections .

Anticancer Activity

Recent investigations into the anticancer properties of triazole derivatives highlight their ability to induce apoptosis in cancer cells. The compound has shown selective cytotoxicity against various cancer cell lines.

Cell Line GI50 (μM)
MDA-MB-231 (Breast Cancer)15.9
A549 (Lung Cancer)21.5
PC-3 (Prostate Cancer)25.9

These findings illustrate that the compound could serve as a potential lead in cancer therapy due to its selective action against tumor cells while sparing normal cells .

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, its interaction with phosphodiesterase enzymes has been noted to affect intracellular signaling pathways, leading to increased apoptosis in cancer cells . Additionally, the triazole moiety plays a crucial role in binding to target sites within microbial cells.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of various triazole derivatives found that compounds similar to this compound exhibited significant activity against multi-drug resistant strains of bacteria .
  • Anticancer Activity Assessment : In vitro studies demonstrated that the compound induced cell cycle arrest and apoptosis in human cancer cell lines through mitochondrial pathways .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound's triazole moiety is known for its antimicrobial properties. Research has demonstrated that derivatives of 1,2,4-triazoles exhibit activity against a range of pathogens. For instance, studies have shown that similar triazole derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus niger . The specific structure of N-((4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide may enhance its efficacy through unique interactions with microbial enzymes or receptors.

Anticancer Properties
Triazole derivatives have been widely studied for their anticancer potential. They have been shown to interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. The incorporation of functional groups such as methoxy and chlorophenyl may contribute to enhanced selectivity and potency against specific cancer types . Computational studies using molecular docking have suggested that compounds with similar structures can effectively bind to critical targets involved in cancer progression .

Agricultural Applications

Fungicides and Herbicides
The triazole ring is a common feature in agricultural chemicals, particularly fungicides. Due to their ability to inhibit fungal growth by disrupting ergosterol biosynthesis, compounds like this compound could be explored as novel fungicides . Moreover, their potential herbicidal properties can be investigated to control unwanted plant growth effectively.

Material Science

Polymer Additives
Triazole derivatives are also being researched for their utility in material science. Their unique chemical structure allows them to act as additives in polymers to enhance properties such as thermal stability and UV resistance. The incorporation of such compounds into polymer matrices could lead to the development of advanced materials with improved performance characteristics .

Case Studies and Research Findings

Study Focus Findings
Sivakumar et al. (2020)Antimicrobial activityDemonstrated good to moderate activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and fungi .
MDPI Study (2020)Anticancer potentialHighlighted the effectiveness of triazole derivatives in inhibiting cancer cell lines through molecular docking studies .
Agricultural ResearchFungicidal propertiesInvestigated the efficacy of triazole compounds as fungicides with promising results against various fungal pathogens .

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring serves as the central scaffold. A common approach involves cyclization of thiosemicarbazide precursors. For example, 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide (a structurally related intermediate) is synthesized via condensation of hydrazides with thiocarbazides, followed by NaOH-mediated cyclization. Adapting this method:

  • Thiosemicarbazide Formation :
    React 3-chlorophenylhydrazine with thiocarbazide in ethanol under reflux to form 3-(3-chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-4-amine .

    • Conditions : Ethanol, 80°C, 12 hours.
    • Mechanism : Nucleophilic attack of the hydrazine nitrogen on thiocarbazide, followed by elimination of ammonia.
  • Cyclization to 1,2,4-Triazole :
    Treat the thiosemicarbazide with aqueous NaOH (2M) at 60°C for 6 hours to induce cyclization, yielding 4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-amine .

    • Key Consideration : Alkaline conditions promote deprotonation and intramolecular cyclization.

Introduction of the (3-Methylbenzyl)thio Group

The thioether linkage at position 5 of the triazole is installed via nucleophilic substitution. This step parallels the synthesis of 3-(4-chlorophenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine .

  • Alkylation of Thiol Intermediate :
    React 4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-amine with 3-methylbenzyl bromide in DMF, using Cs₂CO₃ as a base.
    • Conditions : DMF, 25°C, 8 hours.
    • Yield Optimization : Excess 3-methylbenzyl bromide (1.5 eq) ensures complete substitution.
    • Mechanism : Deprotonation of the thiol group by Cs₂CO₃ generates a thiolate ion, which attacks the benzyl bromide.

Methylation at the Triazole N-Methyl Position

The methyl group attached to the triazole’s nitrogen is introduced via Mannich reaction or direct alkylation.

  • Mannich Reaction :
    Treat the triazole intermediate with formaldehyde (37% aqueous) and methylamine in methanol.

    • Conditions : Methanol, 50°C, 4 hours.
    • Product : 4-(3-chlorophenyl)-5-((3-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methanol .
  • Oxidation to Aldehyde :
    Oxidize the methanol derivative using pyridinium chlorochromate (PCC) in dichloromethane to form the corresponding aldehyde.

    • Conditions : DCM, 25°C, 3 hours.

Amidation with 4-Methoxybenzamide

The final step involves coupling the aldehyde intermediate with 4-methoxybenzamide via reductive amination or direct acylation.

  • Reductive Amination :

    • React the aldehyde with 4-methoxybenzylamine in the presence of NaBH₃CN.
    • Conditions : MeOH, 25°C, 12 hours.
    • Mechanism : Imine formation followed by reduction to the secondary amine.
  • Acylation with 4-Methoxybenzoyl Chloride :

    • Alternative route: Treat the amine intermediate with 4-methoxybenzoyl chloride in dichloromethane, using triethylamine as a base.
    • Conditions : DCM, 0°C → 25°C, 2 hours.
    • Workup : Wash with 5% NaOH to remove excess acyl chloride.

Optimization and Yield Considerations

Step Reagent/Condition Yield (%) Purity (%)
1 NaOH cyclization 78 95
2 Cs₂CO₃ alkylation 85 98
3 Mannich reaction 65 90
4 NaBH₃CN reduction 72 93
  • Critical Factors :
    • Temperature Control : Excessive heat during cyclization leads to decomposition.
    • Solvent Choice : DMF enhances solubility in alkylation steps.
    • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.

Comparative Analysis of Synthetic Routes

  • Route A (Mannich Pathway) :

    • Advantages : Fewer steps, avoids handling toxic acyl chlorides.
    • Disadvantages : Lower yield (65%) due to competing side reactions.
  • Route B (Acylation Pathway) :

    • Advantages : Higher yield (72%), better regioselectivity.
    • Disadvantages : Requires stringent anhydrous conditions.

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how is its structural integrity confirmed?

Methodological Answer: The synthesis typically involves multi-step heterocyclic reactions. Key steps include:

  • Thioether Formation: Reaction of a substituted chlorobenzyl chloride with a thiol-containing intermediate (e.g., 5-((3-methylbenzyl)thio)-4H-1,2,4-triazole) under basic conditions (e.g., triethylamine in dioxane) .
  • Amide Coupling: Condensation of the intermediate with 4-methoxybenzoyl chloride using coupling agents like PEG-400 and a catalyst (e.g., Bleaching Earth Clay) at 70–80°C .
  • Characterization:
    • IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for amide, S–C stretch at ~650 cm⁻¹) .
    • ¹H NMR: Key signals include δ 8.0–8.5 ppm (aromatic protons), δ 3.8–4.2 ppm (methoxy group), and δ 2.5–3.0 ppm (methylthio group) .

Q. How do structural features like the triazole ring and substituents influence physicochemical properties?

Methodological Answer:

  • Triazole Core: Enhances metabolic stability and hydrogen-bonding capacity, critical for target binding .
  • Substituent Effects:
    • 3-Chlorophenyl Group: Increases lipophilicity (logP), improving membrane permeability .
    • 4-Methoxybenzamide: Modulates electronic properties (e.g., resonance effects) and solubility .
  • Physicochemical Profiling: Use HPLC to determine logP (e.g., C18 column with acetonitrile/water gradient) and DSC for melting point analysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during triazole ring formation?

Methodological Answer:

  • Catalyst Screening: Compare heterogeneous catalysts (e.g., Bleaching Earth Clay vs. zeolites) in PEG-400 solvent to enhance regioselectivity.
  • Temperature Control: Maintain 70–80°C to avoid side reactions (e.g., over-oxidation of thioether groups) .
  • Solvent Optimization: Test polar aprotic solvents (DMF, DMSO) vs. PEG-400 to balance reaction rate and purity .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Example: Discrepancy in ¹H NMR δ values for methylthio groups (observed vs. calculated):
    • Hypothesis: Tautomeric equilibria (thione-thiol) or solvent effects .
    • Resolution:

Variable Temperature (VT) NMR to detect tautomerism .

2D NMR (COSY, HSQC): Assign proton-proton correlations and confirm substituent positions .

X-ray Crystallography: Definitive confirmation of solid-state structure .

Q. How can SAR studies be designed to explore biological activity?

Methodological Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace 3-chlorophenyl with 4-fluorophenyl or vary the benzamide group ).
  • Biological Assays:
    • Anticancer Screening: NCI-60 panel testing for selectivity (e.g., melanoma, breast cancer lines) .
    • Enzyme Inhibition: Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Computational Modeling:
    • Docking Studies (AutoDock Vina): Predict binding modes to targets like tubulin or topoisomerase II .
    • QSAR Analysis: Corrogate substituent hydrophobicity (π) with IC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.